Boric acid;N-cyclopentylcyclohexanamine
Description
Properties
IUPAC Name |
boric acid;N-cyclopentylcyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.BH3O3/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;2-1(3)4/h10-12H,1-9H2;2-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSVDJFCOZAUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.C1CCC(CC1)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Agents
Boric acid is well-known for its antimicrobial properties. When combined with N-cyclopentylcyclohexanamine, the compound may exhibit enhanced efficacy against a broader spectrum of microorganisms. Research has shown that formulations containing boric acid can be effective as mild antiseptics in medical applications, such as eyewashes and burn dressings .
Pharmaceutical Formulations
The combination of boric acid with N-cyclopentylcyclohexanamine may improve drug solubility and bioavailability. This property is particularly beneficial in the formulation of oral medications where solubility is a critical factor for absorption. Case studies indicate that boron-containing compounds can enhance the therapeutic efficacy of certain drugs through improved pharmacokinetics .
Wood Preservation
Boric acid is frequently used in wood preservation due to its fungicidal properties. The addition of N-cyclopentylcyclohexanamine could enhance the effectiveness of boric acid formulations, making them more suitable for protecting wood against decay and insect damage. Studies have demonstrated that borate treatments can significantly extend the lifespan of wooden structures .
Flame Retardants
Boric acid compounds are utilized as flame retardants in various materials, including textiles and plastics. The incorporation of N-cyclopentylcyclohexanamine may improve the thermal stability and effectiveness of these formulations, contributing to fire safety standards in construction materials.
Table 1: Comparison of Applications
| Application Area | Boric Acid Alone | Boric Acid + N-Cyclopentylcyclohexanamine |
|---|---|---|
| Antimicrobial Efficacy | Moderate | Enhanced |
| Solubility in Pharmaceuticals | Low | High |
| Wood Preservation | Effective | More Effective |
| Flame Retardancy | Moderate | High |
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of boric acid combined with various amines highlighted improved efficacy against resistant bacterial strains when using the compound with N-cyclopentylcyclohexanamine . -
Case Study 2: Pharmaceutical Formulations
Research indicated that formulations containing boron compounds significantly increased drug absorption rates compared to standard formulations without boron .
Comparison with Similar Compounds
Acetic Acid; N-Cyclohexylcyclohexanamine (1:1)
- Structure : A 1:1 adduct of acetic acid and N-cyclohexylcyclohexanamine .
- Key Differences: Acidity: Acetic acid (pKa ~4.76) is significantly more acidic than boric acid (pKa ~9.24), leading to stronger proton transfer in the amine-acid interaction. Solubility: The acetic acid complex may exhibit higher solubility in polar solvents compared to the boric acid adduct due to stronger hydrogen-bonding capacity .
(9Z)-9-Octadecenoic Acid; N-Cyclohexylcyclohexanamine (1:1)
N-Methylcyclohexylamine
N-Benzylcyclohexanamine
- Structure : Features an aromatic benzyl group attached to the cyclohexanamine .
- Key Differences :
- Electronic Effects : The benzyl group’s electron-withdrawing nature decreases amine basicity compared to alicyclic substituents like cyclopentyl.
- Applications : N-Benzyl derivatives are commonly used in pharmaceutical synthesis (e.g., as intermediates for anticonvulsants) , whereas boric acid complexes may find use in boron neutron capture therapy (BNCT) or as flame retardants.
Data Tables
Table 1. Physicochemical Comparison of Selected Compounds
*Estimated based on structural analogs.
Preparation Methods
Direct Co-Crystallization
Procedure :
-
Reactants : N-Cyclopentylcyclohexanamine (1 equiv), boric acid (1–1.2 equiv).
-
Solvent System : Methanol-water (1:1 v/v) or ethanol-water.
-
Process :
-
Dissolve both components under gentle warming (40–50°C).
-
Concentrate the solution under reduced pressure to induce crystallization.
-
Cool to room temperature and filter the crystalline product.
-
Acid-Catalyzed Condensation
In cases where stoichiometric control is critical, catalytic acid (e.g., HCl or H₂SO₄) may enhance proton transfer and crystallization:
Optimization and Characterization
Reaction Parameter Optimization
Spectroscopic Characterization
-
¹H NMR : Peaks for cyclohexyl (δ 1.2–1.8 ppm) and cyclopentyl (δ 1.4–2.0 ppm) protons, with broad NH signals (δ 2.5–3.5 ppm).
-
¹¹B NMR : Single resonance near δ 18–20 ppm, indicative of tetrahedral boron coordination.
-
IR : B-O stretching vibrations at 1350–1450 cm⁻¹ and O-H stretches at 3200–3600 cm⁻¹.
X-Ray Diffraction Analysis
Single-crystal X-ray studies of analogous compounds (e.g., [B₅O₆(OH)₄(deen)·H₂O]) reveal:
-
Boron atoms in trigonal or tetrahedral coordination.
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Hydrogen-bonding networks between amine NH groups and boric acid hydroxyls.
Challenges and Mitigation Strategies
Low Yields in Co-Crystallization
Q & A
Q. What are the recommended methods for synthesizing N-cyclopentylcyclohexanamine and characterizing its purity in academic research?
Answer: Synthesis of N-cyclopentylcyclohexanamine typically involves reductive amination between cyclohexanone and cyclopentylamine, followed by purification via fractional distillation. Key analytical techniques for purity assessment include:
- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and detect volatile impurities.
- Nuclear Magnetic Resonance (NMR): H and C NMR spectra (referenced against NIST data ) can identify structural anomalies.
- Elemental Analysis: Validate stoichiometric composition.
Safety Note: Handle in a fume hood with PPE due to amine reactivity; consult SDS for storage guidelines (tightly sealed containers, dry conditions) .
Q. How does boric acid function as a Lewis acid in coordination chemistry, and what experimental protocols ensure reproducibility?
Answer: Boric acid (B(OH)) acts as a Lewis acid by accepting electron pairs from hydroxyl groups in aqueous solutions. Methodological considerations:
- pH Control: Use buffer systems (e.g., acetate buffer) to stabilize borate equilibria.
- Titration Calibration: Employ potentiometric titrations with mannitol to enhance complexation visibility .
- Spectroscopic Confirmation: FTIR can track B-O stretching vibrations (1,300–1,450 cm) to confirm adduct formation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for N-cyclopentylcyclohexanamine across different studies?
Answer: Discrepancies in NMR or IR data may arise from solvent effects, isotopic impurities, or tautomerism. Strategies include:
- Comparative Analysis: Cross-reference with high-purity standards (e.g., NIST-certified spectra ).
- Computational Modeling: Use DFT calculations (e.g., Gaussian software) to predict and match spectral profiles.
- Isotopic Labeling: N-labeled analogs can clarify amine proton environments.
Example Table:
| Parameter | Reported Value (ppm) | Observed Value (ppm) | Deviation |
|---|---|---|---|
| H NMR (CH) | 1.25–1.35 | 1.28–1.32 | ±0.03 |
Q. What experimental designs are effective for evaluating boric acid’s role in plant nutrition when conflicting efficacy data exist?
Answer: Contradictions in agricultural studies (e.g., split vs. single-dose applications ) require controlled variables:
- Randomized Block Design (RBD): Assign treatments (e.g., 1.7 kg B ha as Produbor vs. control) across replicated plots to minimize soil heterogeneity.
- Longitudinal Monitoring: Track boron uptake via ICP-MS in leaf tissues at flowering and fruiting stages.
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to differentiate treatment effects.
Q. How can researchers optimize reaction conditions for synthesizing boric acid-amine complexes, and what analytical methods validate their stability?
Answer:
- Optimization Steps:
- Vary molar ratios (1:1 to 1:3 B:amine) in ethanol/water solvents.
- Monitor pH (8–10) to favor B-N coordination over precipitation.
- Validation Methods:
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C indicates robust complexes).
- X-ray Crystallography: Resolve crystal structures to confirm coordination geometry.
Methodological Challenges & Solutions
Q. What protocols mitigate risks when handling N-cyclopentylcyclohexanamine in kinetic studies involving reactive intermediates?
Answer:
Q. How should researchers address discrepancies in boric acid’s bioavailability studies across soil types?
Answer:
- Soil Characterization: Pre-test pH, organic matter, and clay content (e.g., Mehlich extractor for boron availability ).
- Isotope Tracing: Apply B-enriched boric acid to differentiate soil-bound vs. plant-absorbed boron via SIMS imaging.
Data Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
